molecular formula C10H10ClN3O B2748010 [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 321405-39-4

[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B2748010
CAS RN: 321405-39-4
M. Wt: 223.66
InChI Key: FVPOCGKSCYFCLU-UHFFFAOYSA-N
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Description

“[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It is related to the class of compounds known as benzyl chlorides .


Synthesis Analysis

The synthesis of 1,2,3-triazoles, which are related to the compound , can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .

Scientific Research Applications

Triazole Derivatives and Biological Activities

Triazoles, including compounds like [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol, are of great importance in the development of new drugs due to their diverse biological activities. They have been the focus of various companies and research groups interested in developing new methods for synthesis and biological evaluation. Triazoles are particularly noted for their potential uses due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. They have been studied extensively for over a century and continue to attract considerable attention. Recent patents (2008-2011) emphasize the development of new chemical entities and pharmaceuticals based on triazole derivatives (Ferreira et al., 2013).

Synthesis and Chemical Applications

The synthesis of 1,4-disubstituted 1,2,3-triazoles has been a subject of intense research due to their applications in various fields including drug discovery, bioconjugation, material science, and pharmaceutical chemistry. These compounds offer stability to acidic/basic hydrolysis and exhibit significant dipole moments, which support their participation in hydrogen bonding and dipole-dipole interactions with biological targets. The azide-alkyne cycloaddition, known as a click reaction, is a key method for synthesizing these compounds, offering simplicity, high selectivity, and high yields. The review by Kaushik et al. (2019) highlights the biological importance of 1,2,3-triazoles and focuses on various synthetic routes for these compounds, which may inspire new developments in biologically active triazoles (Kaushik et al., 2019).

properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPOCGKSCYFCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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